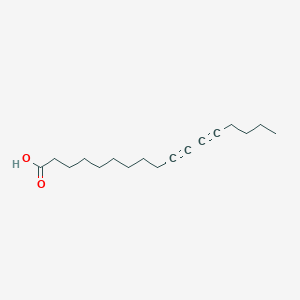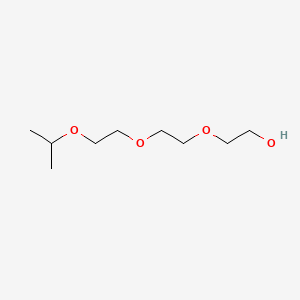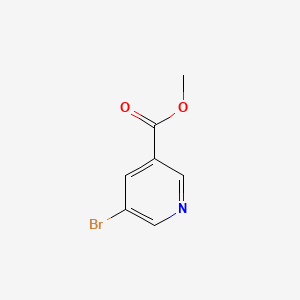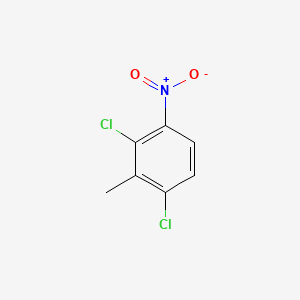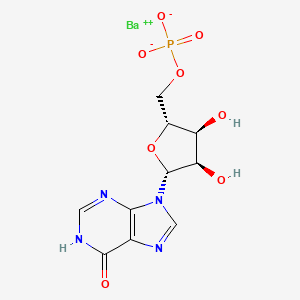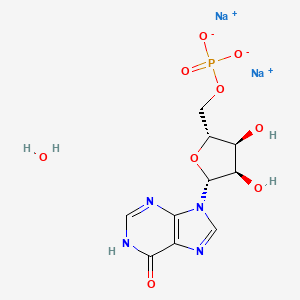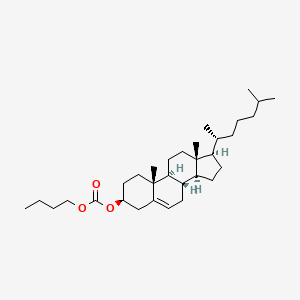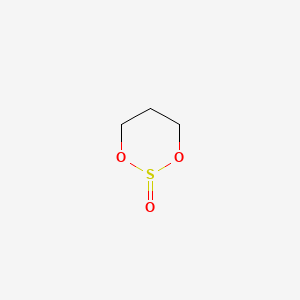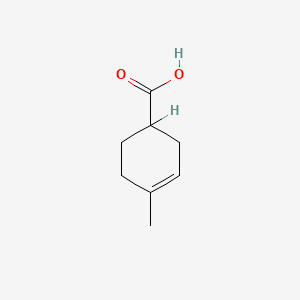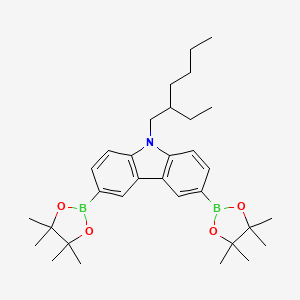
单丁基衣康酸酯
描述
Monobutyl Itaconate (MBI) is an important platform molecule-derived monomer that produces biodegradable polymers . It is derived from the tricarboxylic acid cycle and has emerged as a key autocrine regulatory component involved in the development and progression of inflammation and immunity .
Synthesis Analysis
MBI is synthesized by semi-continuous seeded emulsion polymerization with a green mixed emulsifier of sodium dodecyl benzene sulfonate (SDBS) anion surfactant and tetradecyl hydroxypropyl decyl betaine (THDB) amphoteric emulsifier . The mixed monomers of methyl methacrylate (MMA), butyl acrylate (BA) are modified by MBI and N,N-diethylacrylamide (DEA), which are initiated with potassium persulfate (KPS) .
Molecular Structure Analysis
The molecular formula of Monobutyl Itaconate is C9H14O4 . It is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix .
Chemical Reactions Analysis
The catalytic activity of MBI was studied in the selective pre . The reaction follows pseudo-second-order kinetics with the LHHW mechanism .
Physical And Chemical Properties Analysis
The polyacrylate emulsion shows excellent thermal stability and hydrophobicity . The film of latex was measured by thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and contact angle (CA) .
科学研究应用
乳液聚合
单丁基衣康酸酯 (MBI) 用于乳液聚合,以改善胶体稳定性和基材附着力。 它被掺入聚丙烯酸酯乳胶配方中,以增强所得聚合物的性能 .
生物降解聚合物
MBI 作为生产生物降解聚合物的单体。 将其掺入聚合物基质中,可以开发出环保材料,在各个行业中具有潜在应用 .
共聚
它用于共聚过程,以改变聚合物的性能,例如聚(丁基衣康酸酯),增强其物理性能,并可能在材料科学中应用 .
催化
作用机制
Target of Action
Monobutyl Itaconate (MBI) primarily targets macrophages . Macrophages are a crucial component of the immune system that help the host fight infection . MBI also targets the TET DNA Dioxygenases , specifically TET2 , which is a critical regulator of DNA methylation and gene expression .
Mode of Action
MBI interacts with its targets to modulate their function and activity. It inhibits the activity of Succinate Dehydrogenase (SDH) , influencing the metabolic status of macrophages . MBI also inhibits TET2 by competing with α-Ketoglutarate (α-KG) for binding to the catalytic center of TET2 .
Biochemical Pathways
MBI affects several biochemical pathways. It is a byproduct of the Tricarboxylic Acid (TCA) cycle and is produced through the decarboxylation of cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1) in the mitochondria . MBI acts on various signaling pathways, including the Keap1-Nuclear Factor E2-Related Factor 2-ARE pathways , ATF3–IκBζ axis , and the Stimulator of Interferon Genes (STING) pathway to exert anti-inflammatory and antioxidant effects .
Pharmacokinetics
It is known that mbi is produced in large quantities in macrophages activated by various stimuli .
Result of Action
MBI has potent anti-inflammatory effects. It inhibits necroptosis by suppressing the RIPK1/RIPK3/MLKL signaling and the oligomerization of MLKL . MBI also inhibits the expression of inflammatory response genes . Furthermore, MBI has been shown to have antimicrobial activities .
Action Environment
The action of MBI is influenced by the environment within the macrophages. In response to external proinflammatory stimulation, macrophages exhibit high expression of the enzyme ACOD1, which generates MBI . The concentration of MBI can reach high levels in macrophages activated by stimuli such as Lipopolysaccharide (LPS) .
安全和危害
未来方向
Itaconate and its derivatives have demonstrated promising therapeutic potential in a variety of immune and inflammatory diseases . It has received much attention for its potent anti-inflammatory effects in recent years . This suggests possible itaconate-based therapeutics for a range of inflammatory diseases .
生化分析
Biochemical Properties
Monobutyl Itaconate, like its parent compound itaconate, plays a significant role in biochemical reactions. Itaconate is known to interact with various enzymes, proteins, and other biomolecules. For instance, itaconate can be metabolized into itaconyl-coenzyme A (CoA), which inactivates mitochondrial CoA B12, resulting in a decrease in the activity of methylmalonyl-CoA mutase (MUT) and production of MUT-dependent branched-chain amino acids (BCAAs) .
Cellular Effects
Monobutyl Itaconate, similar to itaconate, has profound effects on various types of cells and cellular processes. Itaconate has been shown to exhibit anti-inflammatory effects in macrophages . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, itaconate acts on various signaling pathways, including Keap1-nuclear factor E2-related factor 2-ARE pathways, ATF3–IκBζ axis, and the stimulator of interferon genes (STING) pathway to exert anti-inflammatory and antioxidant effects .
Molecular Mechanism
The molecular mechanism of action of Monobutyl Itaconate involves its interactions with biomolecules at the molecular level. Itaconate, and by extension Monobutyl Itaconate, inhibits succinate dehydrogenase activity, thus influencing the metabolic status of macrophages . This serves as a link between macrophage metabolism, oxidative stress, and immune response, ultimately regulating macrophage function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Monobutyl Itaconate, like itaconate, change over time. For instance, itaconate has been shown to inhibit hemoglobinization of developing erythroid cells . Itaconate causes global alterations in cellular metabolite pools, resulting in elevated levels of succinate, 2-hydroxyglutarate, pyruvate, glyoxylate, and intermediates of glycolytic shunts .
Dosage Effects in Animal Models
In animal models, the effects of Monobutyl Itaconate vary with different dosages. For instance, treatment of mice with the cell-permeable form of itaconate, dimethyl itaconate (DMI), significantly improved recovery after 7 days of DSS treatment and significantly reduced inflammatory gene expression in the colon .
Metabolic Pathways
Monobutyl Itaconate is involved in the TCA cycle, a central metabolic pathway of cells . It interacts with enzymes such as cis-aconitate decarboxylase and affects metabolic flux or metabolite levels .
Transport and Distribution
Monobutyl Itaconate, like itaconate, is transported and distributed within cells and tissues. Itaconate is synthesized in the mitochondria and a pool of itaconate is exported to the cytosol, presumably by mitochondrial 2-oxoglutarate/malate carrier protein .
Subcellular Localization
The subcellular localization of Monobutyl Itaconate is likely similar to that of itaconate, which is synthesized in the mitochondria . The effects of itaconate on its activity or function are influenced by its subcellular localization .
属性
IUPAC Name |
4-butoxy-2-methylidene-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-4-5-13-8(10)6-7(2)9(11)12/h2-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAAYFMMXYRORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949942 | |
| Record name | 4-Butoxy-2-methylidene-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27216-48-4, 6439-57-2 | |
| Record name | Butanedioic acid, 2-methylene-, monobutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027216484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-methylene-, monobutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Butoxy-2-methylidene-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monobutyl Itaconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



